2-(2-(2,3-Difluorophenoxy)ethyl)-1,3-dioxolane
Description
2-(2-(2,3-Difluorophenoxy)ethyl)-1,3-dioxolane is a fluorinated 1,3-dioxolane derivative characterized by a phenoxyethyl substituent bearing two fluorine atoms at the 2- and 3-positions of the aromatic ring. The 1,3-dioxolane core (C₃H₆O₂) is a five-membered cyclic ether, widely utilized in organic synthesis for its stability and versatility as a protecting group or scaffold . The ethoxy linkage (-CH₂CH₂O-) bridges the dioxolane ring to the 2,3-difluorophenyl moiety, distinguishing it from simpler phenyl-substituted dioxolanes. This structural motif may enhance solubility and metabolic stability compared to non-fluorinated analogs, as fluorine atoms often reduce susceptibility to oxidative degradation .
Properties
IUPAC Name |
2-[2-(2,3-difluorophenoxy)ethyl]-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O3/c12-8-2-1-3-9(11(8)13)14-5-4-10-15-6-7-16-10/h1-3,10H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCGWFWIOAEIJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCOC2=C(C(=CC=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,3-Difluorophenoxy)ethyl)-1,3-dioxolane typically involves the reaction of 2,3-difluorophenol with ethylene oxide to form 2-(2,3-difluorophenoxy)ethanol. This intermediate is then reacted with 1,2-dioxolane under acidic conditions to yield the final product. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the dioxolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2,3-Difluorophenoxy)ethyl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane ring into diols.
Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce diols.
Scientific Research Applications
2-(2-(2,3-Difluorophenoxy)ethyl)-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-(2,3-Difluorophenoxy)ethyl)-1,3-dioxolane involves its interaction with specific molecular targets. The difluorophenoxy group can engage in hydrogen bonding and van der Waals interactions with proteins and enzymes, potentially inhibiting their activity. The dioxolane ring may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-(2-(2,3-Difluorophenoxy)ethyl)-1,3-dioxolane with structurally related 1,3-dioxolane derivatives, highlighting substituent effects, molecular properties, and applications:
*Calculated based on structural similarity to and .
Key Comparative Analysis:
Substituent Effects on Reactivity and Stability: The 2,3-difluorophenoxyethyl group in the target compound introduces both fluorine atoms (electron-withdrawing) and an ethoxy spacer. This contrasts with 2-(3,4-difluorophenyl)-1,3-dioxolane (), where direct phenyl substitution reduces steric bulk but may limit solubility. The ethoxy bridge likely improves flexibility and interaction with hydrophobic targets .
Biological and Pharmacological Relevance: The heme oxygenase-1 inhibitor () demonstrates how complex dioxolane derivatives can achieve high target affinity via tailored substituents (e.g., imidazole and trifluoromethylpyridyl groups). The target compound’s difluorophenoxy group may similarly optimize binding interactions in medicinal chemistry applications . 2-(Phenylethenyl)-1,3-dioxolane () highlights the role of conjugation in flavor chemistry, whereas the target compound’s fluorinated structure suggests utility in pharmaceuticals or agrochemicals where stability is critical .
Synthetic Accessibility :
- Derivatives like 2-(bromoethyl)-1,3-dioxolane () are key intermediates for introducing ethyl-linked substituents. The target compound’s synthesis may involve similar alkylation steps, followed by fluorination or coupling reactions .
Biological Activity
2-(2-(2,3-Difluorophenoxy)ethyl)-1,3-dioxolane is a compound of significant interest due to its unique structural features and potential biological activities. The presence of a difluorophenoxy group enhances its lipophilicity and biological interactions, making it relevant in pharmaceutical applications, particularly in the treatment of viral infections and central nervous system disorders.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 230.21 g/mol. Its structure includes a dioxolane ring, which is known for participating in various chemical reactions typical of cyclic ethers.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 230.21 g/mol |
| Functional Groups | Dioxolane, Difluorophenoxy |
Antiviral Properties
Research indicates that this compound exhibits notable antiviral activity. It has shown effectiveness against human immunodeficiency virus (HIV) by interfering with viral replication mechanisms. This compound inhibits certain enzyme activities related to viral replication pathways, suggesting its potential as an antiviral agent.
Neuroprotective Effects
The compound's interactions with N-methyl-D-aspartate (NMDA) receptors indicate possible neuroprotective effects. These interactions are crucial for modulating neurotransmitter activities and may provide therapeutic benefits for central nervous system disorders.
Enzyme Inhibition
Studies have demonstrated that this compound can effectively inhibit specific enzymes involved in viral replication. This inhibition is essential for understanding how the compound can modulate biological processes related to viral infections.
Case Studies
Several studies have explored the biological activities of compounds similar to this compound:
-
Antifungal Activity : A study on related dioxolanes showed significant antifungal activity against Candida albicans and antibacterial activity against various Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could enhance biological efficacy .
Compound Activity MIC (µg/mL) Compound 1 Antifungal against C. albicans 625–1250 Compound 4 Antibacterial against S. aureus 625 - Synthesis and Biological Testing : A series of new 1,3-dioxolanes were synthesized and tested for antibacterial and antifungal activities. The findings highlighted the importance of structural variations in enhancing biological activity .
Q & A
Q. What are the recommended synthetic pathways for 2-(2-(2,3-Difluorophenoxy)ethyl)-1,3-dioxolane?
The compound can be synthesized via Grignard reactions, where intermediates like 2-(2-bromoethyl)-1,3-dioxolane react with fluorinated aryl groups under controlled conditions. For example, coupling 2,3-difluorophenol with a dioxolane-containing ethyl bromide precursor using base catalysis (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 80–100°C yields the target compound. Purification is typically achieved via column chromatography or recrystallization . X-ray crystallography (as demonstrated in biphenyl-dioxolane analogs) confirms structural integrity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : and NMR identify proton and fluorine environments, with splitting patterns revealing substituent positions (e.g., difluorophenoxy group) .
- X-ray Crystallography : Resolves bond angles and torsional strain in the dioxolane ring, critical for confirming stereochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. How should researchers handle stability testing for this compound?
Accelerated stability studies under varying pH, temperature, and humidity (e.g., 40°C/75% RH for 4 weeks) assess degradation. HPLC or TLC monitors purity, while IR spectroscopy detects functional group changes (e.g., oxidation of dioxolane to ketones) .
Advanced Research Questions
Q. What computational methods predict the reactivity of the difluorophenoxy-dioxolane system?
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Reaction path searches using quantum mechanics (e.g., Gaussian) model intermediates in hydrolysis or ring-opening reactions. Machine learning (AI) tools, integrated with platforms like COMSOL, optimize reaction conditions by correlating variables (e.g., solvent polarity, catalyst loading) with yields .
Q. How can factorial design optimize synthesis yield?
A factorial design evaluates variables:
- Factors : Temperature (60°C vs. 100°C), catalyst (Pd/C vs. CuI), solvent (DMF vs. THF).
- Response : Yield (%) measured via HPLC. Statistical analysis (ANOVA) identifies significant interactions. For instance, higher temperatures may favor coupling but degrade sensitive fluorinated groups. Pareto charts prioritize factor impacts, reducing trial iterations .
Q. What strategies resolve discrepancies in reported stability data?
Contradictory stability results (e.g., hydrolysis rates in aqueous vs. non-aqueous media) require cross-validation:
- Replicate experiments under standardized conditions (pH 7.4 buffer, 37°C).
- Multi-technique validation : Compare NMR (structural integrity) with kinetic assays (degradation half-life).
- Computational verification : MD simulations model solvent interactions to explain empirical observations .
Q. How does the difluorophenoxy group influence pharmacological interactions?
Fluorine’s electronegativity enhances binding affinity to target proteins (e.g., kinases) via C-F⋯H-N hydrogen bonds. Docking studies (AutoDock Vina) simulate interactions with biological targets, while QSAR models correlate substituent positions (2,3-diF) with activity. Comparative studies with non-fluorinated analogs highlight fluorine’s role in metabolic stability .
Q. What safety protocols are essential for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
